Cas no 1016721-21-3 (2-bromo-5-fluoro-N-hydroxybenzamide)

2-Bromo-5-fluoro-N-hydroxybenzamide is a halogenated benzamide derivative with potential applications in medicinal chemistry and biochemical research. The compound features a bromo-fluoro substitution pattern on the aromatic ring, enhancing its reactivity and selectivity in nucleophilic and electrophilic reactions. The N-hydroxybenzamide moiety contributes to its utility as a hydroxamic acid precursor, often employed in enzyme inhibition studies, particularly targeting metalloproteases. Its structural properties make it a valuable intermediate for synthesizing more complex pharmacophores. The compound exhibits moderate stability under standard conditions, facilitating handling in laboratory settings. Its well-defined molecular structure allows for precise modifications, making it suitable for structure-activity relationship investigations in drug discovery.
2-bromo-5-fluoro-N-hydroxybenzamide structure
1016721-21-3 structure
Product name:2-bromo-5-fluoro-N-hydroxybenzamide
CAS No:1016721-21-3
MF:C7H5BrFNO2
MW:234.0225045681
CID:5175773
PubChem ID:24689974

2-bromo-5-fluoro-N-hydroxybenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 2-bromo-5-fluoro-N-hydroxy-
    • 2-bromo-5-fluoro-N-hydroxybenzamide
    • Inchi: 1S/C7H5BrFNO2/c8-6-2-1-4(9)3-5(6)7(11)10-12/h1-3,12H,(H,10,11)
    • InChI Key: KBUSXGMFBYLCNX-UHFFFAOYSA-N
    • SMILES: C(NO)(=O)C1=CC(F)=CC=C1Br

2-bromo-5-fluoro-N-hydroxybenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1414412-5g
2-Bromo-5-fluoro-n-hydroxybenzamide
1016721-21-3 95%
5g
¥17808 2023-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1414412-2.5g
2-Bromo-5-fluoro-n-hydroxybenzamide
1016721-21-3 95%
2.5g
¥12043 2023-04-17
Enamine
EN300-1294311-100mg
2-bromo-5-fluoro-N-hydroxybenzamide
1016721-21-3
100mg
$238.0 2023-09-30
Enamine
EN300-1294311-1000mg
2-bromo-5-fluoro-N-hydroxybenzamide
1016721-21-3
1000mg
$271.0 2023-09-30
Enamine
EN300-1294311-2500mg
2-bromo-5-fluoro-N-hydroxybenzamide
1016721-21-3
2500mg
$529.0 2023-09-30
Enamine
EN300-1294311-0.25g
2-bromo-5-fluoro-N-hydroxybenzamide
1016721-21-3
0.25g
$670.0 2023-06-06
Enamine
EN300-1294311-2.5g
2-bromo-5-fluoro-N-hydroxybenzamide
1016721-21-3
2.5g
$1428.0 2023-06-06
Enamine
EN300-1294311-5.0g
2-bromo-5-fluoro-N-hydroxybenzamide
1016721-21-3
5g
$2110.0 2023-06-06
Ambeed
A1035026-1g
2-Bromo-5-fluoro-n-hydroxybenzamide
1016721-21-3 95%
1g
$284.0 2023-09-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01007715-5g
2-Bromo-5-fluoro-n-hydroxybenzamide
1016721-21-3 95%
5g
¥5656.0 2023-02-27

Additional information on 2-bromo-5-fluoro-N-hydroxybenzamide

Professional Introduction to 2-bromo-5-fluoro-N-hydroxybenzamide (CAS No. 1016721-21-3)

2-bromo-5-fluoro-N-hydroxybenzamide is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1016721-21-3, has garnered considerable attention due to its potential applications in drug development and molecular biology. The presence of both bromo and fluoro substituents, along with the hydroxybenzamide moiety, makes it a versatile intermediate for synthesizing various bioactive molecules.

The compound's structure, featuring a benzene ring substituted with a bromine atom at the 2-position and a fluorine atom at the 5-position, combined with an N-hydroxybenzamide group, imparts specific electronic and steric properties. These characteristics are crucial for its role in medicinal chemistry, particularly in the design of inhibitors and modulators targeting enzyme systems. The N-hydroxybenzamide group is particularly notable for its ability to enhance binding affinity and selectivity in drug candidates.

Recent advancements in the field of chemical biology have highlighted the importance of fluorinated aromatic compounds in developing novel therapeutic agents. The fluorine atom in 2-bromo-5-fluoro-N-hydroxybenzamide contributes to increased metabolic stability and improved pharmacokinetic profiles, making it an attractive scaffold for drug design. Studies have demonstrated that such compounds can exhibit potent activity against various biological targets, including kinases and proteases.

In particular, the 2-bromo-5-fluoro-N-hydroxybenzamide derivative has been explored in the context of inhibiting inflammatory pathways. Research indicates that modifications at the bromo and fluoro positions can fine-tune the compound's interaction with specific enzymes involved in inflammation, such as COX-2 and LOX. This has led to the development of promising lead compounds for treating chronic inflammatory diseases.

The hydroxybenzamide moiety is another key feature that contributes to the compound's bioactivity. This group is known to enhance solubility and bioavailability, which are critical factors for drug efficacy. Additionally, hydroxybenzamides have been shown to exhibit inhibitory effects on certain bacterial enzymes, making them valuable candidates for antimicrobial applications.

Current research is also focusing on the synthesis of analogs of 2-bromo-5-fluoro-N-hydroxybenzamide to optimize their pharmacological properties. By systematically varying substituents on the benzene ring, scientists aim to identify compounds with enhanced potency, selectivity, and reduced toxicity. Computational modeling and high-throughput screening techniques are being employed to accelerate this process.

The impact of these studies extends beyond academic research. Pharmaceutical companies are increasingly interested in fluorinated benzamides due to their potential as drug candidates. The compound's structural features make it a suitable candidate for further development into therapeutic agents targeting neurological disorders, cancer, and infectious diseases.

Moreover, the role of 2-bromo-5-fluoro-N-hydroxybenzamide in chemical biology extends to its use as a tool compound for studying enzyme mechanisms. Its ability to interact with specific enzymes allows researchers to gain insights into biological pathways and develop new strategies for modulating these pathways.

In conclusion, 2-bromo-5-fluoro-N-hydroxybenzamide (CAS No. 1016721-21-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules, particularly those targeting inflammatory and neurological disorders. Ongoing research continues to uncover new applications and derivatives of this compound, underscoring its importance in advancing drug discovery efforts.

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